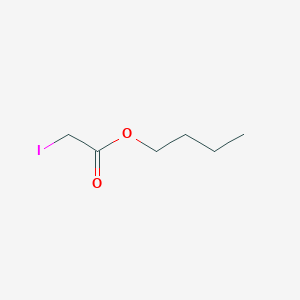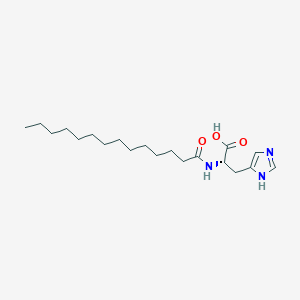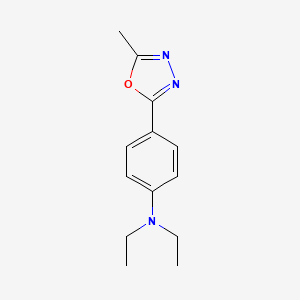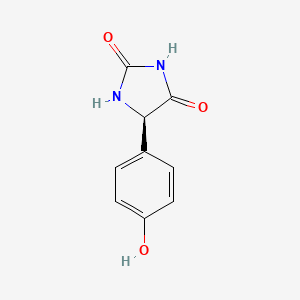
5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-isobutyl-4,6-dichloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: In the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the isobutyl group, which may affect its reactivity and biological activity.
2-Isobutyl-4,6-dichloropyrimidine: Lacks the amino and thione groups, which are crucial for certain reactions and interactions.
5-Amino-2-isobutylpyrimidine-4(1H)-thione: Lacks the chlorine atom, which may influence its chemical behavior.
Uniqueness
The presence of both the amino and thione groups, along with the isobutyl and chlorine substituents, makes 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione unique. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
61457-09-8 |
|---|---|
Fórmula molecular |
C8H12ClN3S |
Peso molecular |
217.72 g/mol |
Nombre IUPAC |
5-amino-6-chloro-2-(2-methylpropyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H12ClN3S/c1-4(2)3-5-11-7(9)6(10)8(13)12-5/h4H,3,10H2,1-2H3,(H,11,12,13) |
Clave InChI |
VJSHCQPSOSPWFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=S)C(=C(N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


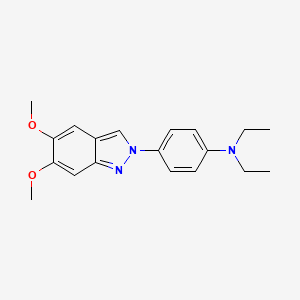

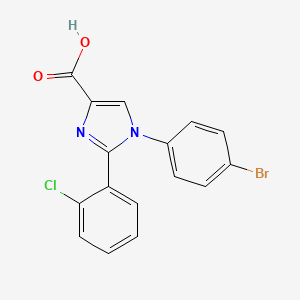
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)

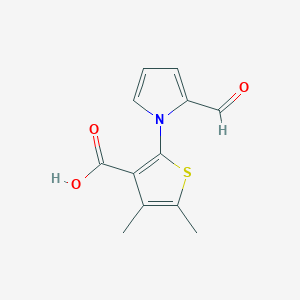
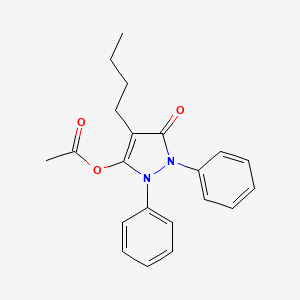
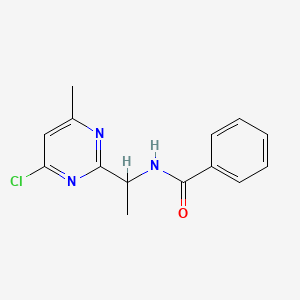
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
